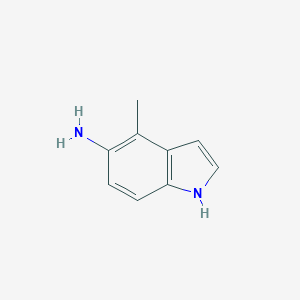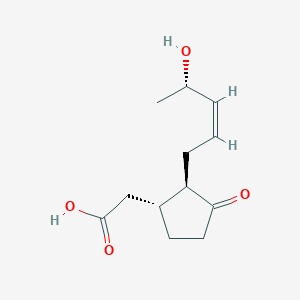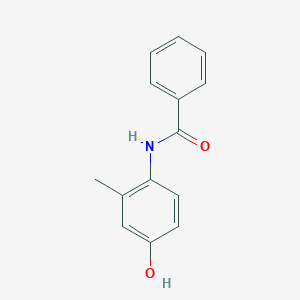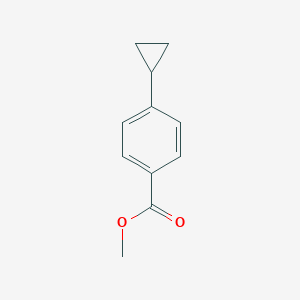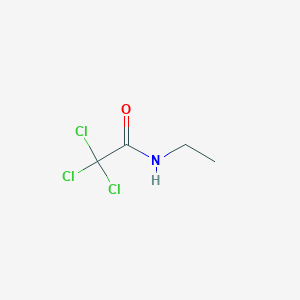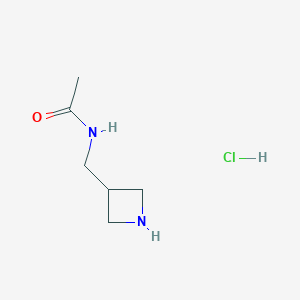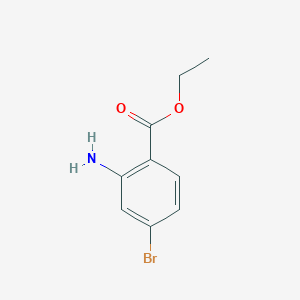
Ethyl 2-amino-4-bromobenzoate
Übersicht
Beschreibung
Ethyl 2-amino-4-bromobenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and bromine substituents are located at the 2 and 4 positions, respectively
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-bromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of drugs targeting various diseases.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Ethyl 2-amino-4-bromobenzoate should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Wirkmechanismus
Mode of Action
It is known that brominated compounds often act as electron-withdrawing substituents . This property could influence the compound’s interaction with its targets, potentially leading to changes in the target’s function or structure .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 2-amino-4-bromobenzoate are currently unknown. Brominated compounds can participate in various biochemical reactions, but the exact pathways and downstream effects of this particular compound require further investigation .
Pharmacokinetics
It is soluble in methanol , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its potential biological activity, it may have various effects at the molecular and cellular levels. These effects need to be confirmed through rigorous scientific research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets . .
Biochemische Analyse
Biochemical Properties
The role of Ethyl 2-amino-4-bromobenzoate in biochemical reactions is not well-documented in the literature. It is known that the presence of the amino group can potentially interact with enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific context and conditions under which the compound is used .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-aminobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-amino-4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Common Reagents and Conditions:
Substitution: Sodium ethoxide in ethanol for alkoxide substitution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Ethyl 2-amino-4-alkoxybenzoate.
Reduction: Ethyl 2-amino-4-aminobenzoate.
Oxidation: Ethyl 2-nitro-4-bromobenzoate.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4-bromobenzoate can be compared with similar compounds such as:
Ethyl 2-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl 2-amino-5-bromobenzoate: Bromine substitution at the 5-position, affecting the compound’s chemical and biological properties.
Uniqueness: this compound is unique due to the specific positioning of the bromine and amino groups, which can influence its reactivity and interactions with biological targets. The ethyl ester group also contributes to its distinct physicochemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
ethyl 2-amino-4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNZIJUVSOCRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)

